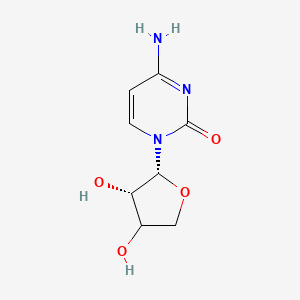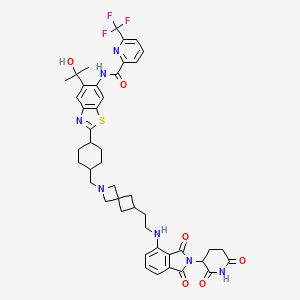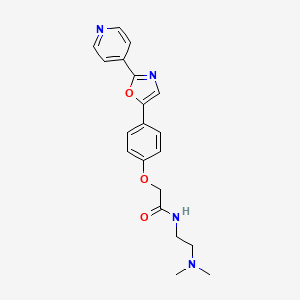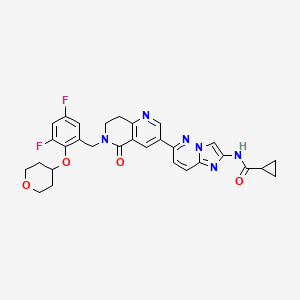
1-(alpha-L-Threofuranosyl)cytosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(alpha-L-Threofuranosyl)cytosine is a purine nucleoside analog known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exerts its anticancer effects by inhibiting DNA synthesis and inducing apoptosis .
Métodos De Preparación
The synthesis of 1-(alpha-L-Threofuranosyl)cytosine involves multiple steps. One method starts with L-ascorbic acid, which undergoes a Vorbrüggen reaction to conjugate 5-iodo-cytosine to an orthogonally protected threose sugar . The synthetic route includes the following steps:
- Preparation of 5-iodo-1-(2′-O-benzoyl-α-L-threofuranosyl)-cytosine nucleoside.
- Deprotection and purification to obtain the final product.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
1-(alpha-L-Threofuranosyl)cytosine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the nucleoside analog, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Common reagents for substitution reactions include halogenated compounds and nucleophiles. These reactions can introduce new functional groups to the molecule.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield derivatives with different biological activities.
Aplicaciones Científicas De Investigación
1-(alpha-L-Threofuranosyl)cytosine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleic acids.
Biology: The compound is studied for its role in DNA synthesis inhibition and apoptosis induction.
Industry: The compound can be used in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1-(alpha-L-Threofuranosyl)cytosine involves the inhibition of DNA synthesis and the induction of apoptosis. The compound targets DNA polymerases, preventing the replication of cancer cells. This leads to cell cycle arrest and programmed cell death .
Comparación Con Compuestos Similares
1-(alpha-L-Threofuranosyl)cytosine is unique among nucleoside analogs due to its specific structure and biological activity. Similar compounds include:
2’-Deoxycytidine: Another nucleoside analog with anticancer properties.
5-Fluorouracil: A pyrimidine analog used in cancer treatment.
Gemcitabine: A nucleoside analog used in chemotherapy.
Compared to these compounds, this compound has a distinct mechanism of action and targets specific malignancies .
Propiedades
Fórmula molecular |
C8H11N3O4 |
|---|---|
Peso molecular |
213.19 g/mol |
Nombre IUPAC |
4-amino-1-[(2R,3S)-3,4-dihydroxyoxolan-2-yl]pyrimidin-2-one |
InChI |
InChI=1S/C8H11N3O4/c9-5-1-2-11(8(14)10-5)7-6(13)4(12)3-15-7/h1-2,4,6-7,12-13H,3H2,(H2,9,10,14)/t4?,6-,7+/m0/s1 |
Clave InChI |
RPXKLKGKUUDJFW-RUJZHYJYSA-N |
SMILES isomérico |
C1C([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O |
SMILES canónico |
C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![cyclo[Ala-D-Ala-N(Me)Leu-Leu-N(Me)Val-N(Me)Bmt(E)-Thr-D-N(Me)Ala-N(Me)Thr(Me)-Leu-N(Me)Leu]](/img/structure/B12407982.png)





![7-[(1S)-1-[2-(aminomethyl)-6-oxo-5-oxa-7-azaspiro[3.4]octan-7-yl]ethyl]-3-[3-fluoro-4-(methanesulfonamido)phenyl]-1H-indole-2-carboxylic acid](/img/structure/B12408014.png)




![N-[[1-[6-(trifluoromethyl)quinazolin-4-yl]piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B12408043.png)

